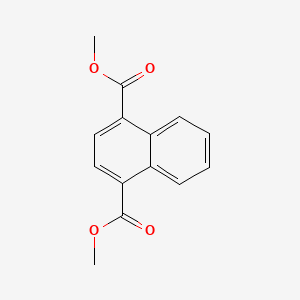

Dimethyl 1,4-naphthalenedicarboxylate

Vue d'ensemble

Description

Dimethyl 1,4-naphthalenedicarboxylate is a chemical compound that has been studied for its interesting reactivity and potential applications in organic synthesis. It is known to participate in various chemical reactions, including photoaddition to alkenes and reactions with nucleophiles.

Synthesis Analysis

The synthesis of dimethyl 1,4-naphthalenedicarboxylate-related compounds has been explored in several studies. For instance, the reaction of 1,8-naphthalenediamine with dimethyl acetylenedicarboxylates has been shown to yield a variety of products, including tetrahydronaphtho[1,8-ef]diazepinones, dihydroperimidines, and bis(enamino)fumarates, depending on the reaction conditions . Additionally, the condensation of p-diazooxide with dimethyl acetylenedicarboxylate has led to the formation of a spirodecatetraenone and a nonenolizable naphthalenone10.

Molecular Structure Analysis

The molecular structure of dimethyl 1,4-naphthalenedicarboxylate and its derivatives has been a subject of interest. Crystallographic studies have been conducted to determine the molecular and crystal structure of related compounds, such as 1,8-bis(dimethylamino)naphthalene tetrafluoroborate, revealing significant intramolecular hydrogen bonding and geometric distortions . X-ray crystallography has also confirmed the structure of a novel 1,4-cycloaddition product of a stable 2-thianaphthalene derivative .

Chemical Reactions Analysis

Dimethyl 1,4-naphthalenedicarboxylate undergoes various chemical reactions. Notably, it has been found to participate in a novel 1,8-photoaddition with alkenes, proceeding through the singlet excited state and retaining the stereochemistry of the alkenes . The compound also reacts in the presence of acids with nucleophiles, leading to the formation of methyl- and ring-substituted naphthalenes, with the key intermediate being a hydroperoxy carbocation . Furthermore, the photochemistry of dimethyl 1,8-naphthalenediacrylate has been studied, revealing cis,trans isomerization and intramolecular cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl 1,4-naphthalenedicarboxylate derivatives have been investigated. For example, the synthesis, conformational stability, and molecular structure of 4-aryl- and 4,5-diaryl-1,8-bis(dimethylamino)naphthalenes have been studied, showing fast interconversion between syn and anti conformers and the influence of peri-substituents on basic properties . The hydrogen bonding characteristics of 1,8-bis(dimethylamino)naphthalene with 3,4-furandicarboxylic acid have also been analyzed, providing insights into the NHN+ and OHO- hydrogen bridges .

Applications De Recherche Scientifique

Application 1: Crystal Structure Analysis

- Specific Scientific Field : Crystallography and Material Science .

- Summary of the Application : Dimethyl 1,4-naphthalenedicarboxylate is used in the synthesis of new Metal-Organic Frameworks (MOFs) based on terbium(III) cations . MOFs represent polymeric regular structures in which inorganic cores consisting of metal cations or clusters are bound by polytopic organic linkers .

- Methods of Application or Experimental Procedures : The interaction of terbium nitrate pentahydrate and 1,4-naphthalenedicarboxylic acid in a solvent mixture under solvothermal conditions yields two new MOFs . The crystal structures of the synthesized compounds were determined by single crystal X-ray diffraction analysis .

- Results or Outcomes : The synthesized MOFs have unique luminescent properties: large Stokes shifts, narrow emission bands, wide color range, and long lifetimes, especially for Tb (III) and Eu (III) . These MOFs have attracted attention as fluorescent sensors to detect cations, anions, and small molecules .

Application 2: Synthesis of Biobased Polyesters

- Specific Scientific Field : Polymer Science .

- Summary of the Application : Dimethyl 1,4-naphthalenedicarboxylate is used in the synthesis of biobased poly (butylene succinate)-based copolymers . These copolymers have shown remarkable properties such as high stretchability, shape memory, and self-healing .

- Methods of Application or Experimental Procedures : A series of poly (butylene succinate)-based copolymers containing various quantities of dimethyl 1,4-naphthalenedicarboxylate were synthesized via melt polymerization . The thermal stabilities of the copolymers were maintained, while a slight increment in the stability was observed as the content increased .

- Results or Outcomes : The tensile tests showed significant enhancement of the elongation rate from 122.5 to 2645.0% as the content increased from 0 to 32 mol% . Samples with 28, 30, and 32 mol% showed remarkable abilities with recovery rates above 90% after three test cycles . Moreover, apparent cut mark repairing behaviors were observed under 70 °C heating in samples containing 25, 28, and 30 mol% . These results indicate the potential of the copolymers for self-healing and highly stretchable shape memory wound dressing material applications .

Application 3: Organic Synthesis

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : Dimethyl 1,4-naphthalenedicarboxylate is used as a reagent in organic synthesis . It is used in the preparation of various organic compounds, including pharmaceuticals and dyes .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary widely depending on the specific synthesis being performed . Generally, Dimethyl 1,4-naphthalenedicarboxylate can be used in reactions such as esterification, amidation, and others to form new compounds .

- Results or Outcomes : The outcomes of these reactions can vary widely, but generally result in the formation of new organic compounds with potential applications in various fields, including pharmaceuticals and dyes .

Safety And Hazards

Propriétés

IUPAC Name |

dimethyl naphthalene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-17-13(15)11-7-8-12(14(16)18-2)10-6-4-3-5-9(10)11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSXMIBZIHMVCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453936 | |

| Record name | DIMETHYL 1,4-NAPHTHALENEDICARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 1,4-naphthalenedicarboxylate | |

CAS RN |

7487-15-2 | |

| Record name | DIMETHYL 1,4-NAPHTHALENEDICARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

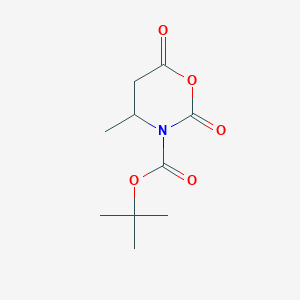

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

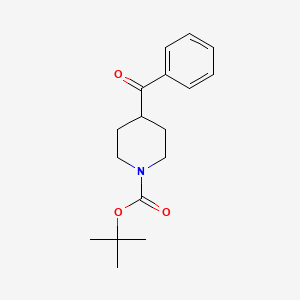

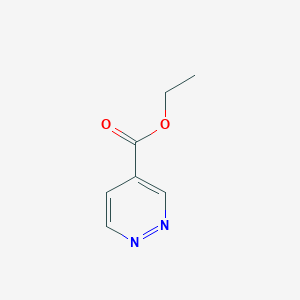

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Aminopyridin-2-yl)amino]phenol](/img/structure/B1337448.png)